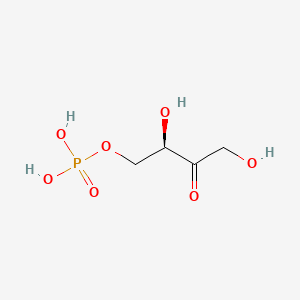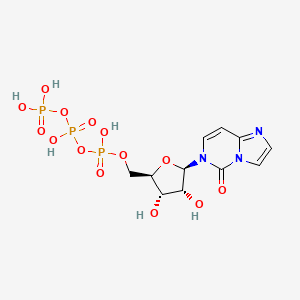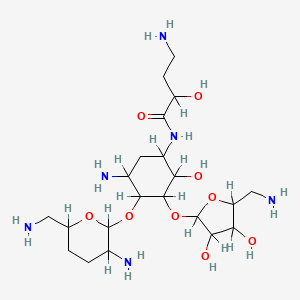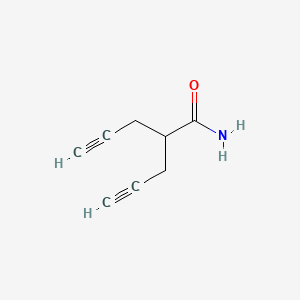
D-Erythrulose 4-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythrulose 4-phosphate is a ketotetrose phosphate that is D-erythrulose carrying a phosphono substituent at position O-4. It has a role as a bacterial metabolite. It derives from a D-erythrulose. It is a conjugate acid of a this compound(2-). It is an enantiomer of a L-erythrulose 4-phosphate.
Aplicaciones Científicas De Investigación
1. Role in MEP Pathway and Natural Compound Synthesis
D-Erythrulose 4-phosphate is integral to the methyl-D-erythritol 4-phosphate (MEP) pathway in plants, which synthesizes various natural compounds of biological and biotechnological importance. This pathway is targeted for developing new herbicides and antimicrobial drugs. Genetic manipulation of this pathway could enhance the production of medically and agriculturally significant compounds (Cordoba, Salmi, & León, 2009).
2. Enzymatic Conversion and Isomerization
An enzyme in beef liver has been identified that catalyzes the conversion of D-erythrose 4-phosphate to this compound. This enzyme, termed 'erythrose-4-phosphate isomerase', shows a notable specificity for its substrates and plays a key role in the metabolic processes involving these compounds (Terada et al., 1985).
3. Metabolism in Microorganisms
This compound has been observed in the metabolism of certain microorganisms, such as Alcaligenes faecalis, indicating its broader biological significance beyond plant systems. This reveals its role in diverse biochemical pathways and potential applications in microbial biotechnology (Hiatt & Horecker, 1956).
4. Isoprenoid Biosynthesis
Research has shown that this compound plays a significant role in isoprenoid biosynthesis, specifically in the methylerythritol phosphate pathway. This insight is crucial for understanding the biosynthesis of isoprenoids, which have various industrial and therapeutic applications (Koppisch, Blagg, & Poulter, 2000).
Propiedades
Número CAS |
92175-70-7 |
|---|---|
Fórmula molecular |
C4H9O7P |
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
[(2R)-2,4-dihydroxy-3-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h4-5,7H,1-2H2,(H2,8,9,10)/t4-/m1/s1 |
Clave InChI |
WUVPHPUDYOVMOE-SCSAIBSYSA-N |
SMILES isomérico |
C([C@H](C(=O)CO)O)OP(=O)(O)O |
SMILES |
C(C(C(=O)CO)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(=O)CO)O)OP(=O)(O)O |
| 92175-70-7 | |
Sinónimos |
D-erythrulose 4-phosphate erythrulose 4-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















